Methyl 2-{[(tert-butoxy)carbonyl]amino}-3-(piperidin-3-yl)propanoate
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Overview
Description
Methyl 2-{[(tert-butoxy)carbonyl]amino}-3-(piperidin-3-yl)propanoate is a chemical compound with the molecular formula C14H26N2O4. It is often used in organic synthesis and pharmaceutical research due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-{[(tert-butoxy)carbonyl]amino}-3-(piperidin-3-yl)propanoate typically involves the reaction of tert-butoxycarbonyl (Boc)-protected amino acids with piperidine derivatives. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the coupling reaction .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, leading to higher efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-{[(tert-butoxy)carbonyl]amino}-3-(piperidin-3-yl)propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield amines or alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents such as alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce primary or secondary amines .
Scientific Research Applications
Methyl 2-{[(tert-butoxy)carbonyl]amino}-3-(piperidin-3-yl)propanoate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-substrate interactions and protein modifications.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of Methyl 2-{[(tert-butoxy)carbonyl]amino}-3-(piperidin-3-yl)propanoate involves its interaction with specific molecular targets. The compound can act as a substrate or inhibitor for various enzymes, affecting biochemical pathways. The tert-butoxycarbonyl group provides protection during reactions, which can be removed under acidic conditions to yield the active amine .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-{[(tert-butoxy)carbonyl]amino}-3-(piperidin-4-yl)propanoate
- Methyl 2-{[(tert-butoxy)carbonyl]amino}-3-hydroxy-3-phenylpropanoate
Uniqueness
Methyl 2-{[(tert-butoxy)carbonyl]amino}-3-(piperidin-3-yl)propanoate is unique due to its specific piperidin-3-yl group, which imparts distinct reactivity and biological activity compared to other similar compounds. This uniqueness makes it valuable in targeted synthetic and pharmaceutical applications .
Properties
Molecular Formula |
C14H26N2O4 |
---|---|
Molecular Weight |
286.37 g/mol |
IUPAC Name |
methyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-piperidin-3-ylpropanoate |
InChI |
InChI=1S/C14H26N2O4/c1-14(2,3)20-13(18)16-11(12(17)19-4)8-10-6-5-7-15-9-10/h10-11,15H,5-9H2,1-4H3,(H,16,18) |
InChI Key |
MIHZSPDEBFBJHD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1CCCNC1)C(=O)OC |
Origin of Product |
United States |
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